molecular formula C13H15BrF3N3O2 B1405307 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester CAS No. 1401522-00-6

4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester

Cat. No. B1405307
M. Wt: 382.18 g/mol
InChI Key: JPPIGEBVRUVBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]morpholine” has the molecular formula C10H10BrF3N2O and a molecular weight of 311.1 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H10BrF3N2O .

Scientific Research Applications

Antimicrobial Activity

4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester and its derivatives have been investigated for their antimicrobial properties. For instance, derivatives such as 1,2,4-triazol-3-one compounds have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).

Vasodilation Properties

Compounds derived from 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester have been studied for their vasodilation properties. Some of these compounds have shown considerable vasodilation potency, indicating potential applications in treating cardiovascular diseases (Girgis et al., 2008).

Antibacterial Activity

The antibacterial activities of various 1,4-dihydro-4-oxoquinoline derivatives, including those involving 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester, have been explored. Some of these compounds demonstrated good antibacterial activities, suggesting their potential as antibacterial agents (Sheu et al., 1998).

Insecticidal Applications

Research into using derivatives of 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester as insecticides has shown promising results. These compounds have exhibited growth-inhibiting activities against various pests, pointing to their potential use in agriculture and pest control (Cai et al., 2010).

Treatment of Tuberculosis

Novel compounds derived from this chemical have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies indicate potential applications in the treatment of tuberculosis (Shindikar & Viswanathan, 2005).

Learning and Memory Facilitation

Some derivatives of this compound have been synthesized and studied for their effects on learning and memory in mice. These studies suggest potential applications in neurological research or treatment (Li Ming-zhu, 2012).

Anticancer Activity

Recent studies have explored the synthesis of novel Mannich bases from compounds related to 4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester and their potential anticancer activities. These compounds have shown moderate cytotoxic activity against prostate cancer cell lines, indicating their potential use in cancer therapy (Demirci & Demirbas, 2019).

properties

IUPAC Name

ethyl 4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N3O2/c1-2-22-12(21)20-5-3-19(4-6-20)11-10(13(15,16)17)7-9(14)8-18-11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPIGEBVRUVBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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